N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide
Description
This compound is a heterocyclic acetamide derivative featuring a tetrazole core (5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl) substituted with a furan-2-ylmethyl carbamoyl group and linked to a 2-phenoxyacetamide moiety via a phenyl bridge.
Synthetic routes for analogous compounds (e.g., triazoles and thiadiazoles) often involve cyclization of hydrazinecarbothioamides or reactions with α-halo ketones . However, the tetrazole core in this compound likely requires specialized methods, such as [2+3] cycloaddition between nitriles and azides, followed by functionalization steps .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-oxo-4-[4-[(2-phenoxyacetyl)amino]phenyl]tetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c29-20(23-13-19-7-4-12-32-19)14-27-22(31)28(26-25-27)17-10-8-16(9-11-17)24-21(30)15-33-18-5-2-1-3-6-18/h1-12H,13-15H2,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBOLFFPAYRWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring, a furan moiety, and a phenoxyacetamide group. The presence of these functional groups is critical for its biological activity.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole ring may interact with enzymes involved in cell signaling pathways, potentially inhibiting tumor growth.
- Modulation of Protein Interactions : The furan and phenoxy groups can influence protein-ligand interactions, affecting cellular processes such as apoptosis and proliferation.
Antitumor Activity
Studies have shown that related compounds exhibit significant antitumor properties. For instance:
- A compound with a similar structure demonstrated an IC50 value of 1.61 µg/mL against tubulin polymerization, indicating strong antitumor potential .
- Another study highlighted the importance of specific substitutions on the phenyl ring for enhancing cytotoxicity against cancer cell lines .
Antimicrobial Properties
Compounds derived from similar scaffolds have been tested for antimicrobial activity:
- Research on carboxamide derivatives has indicated effectiveness against Mycobacterium tuberculosis with MIC values as low as 0.12 µM, suggesting that modifications to the core structure can enhance activity against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on phenyl | Increases cytotoxicity |
| Presence of furan | Enhances interaction with target proteins |
| Tetrazole ring | Critical for enzyme inhibition |
Case Study 1: Anticancer Activity
A study evaluated a series of tetrazole-containing compounds against various cancer cell lines. The results showed that those with the furan substitution had enhanced potency compared to their unsubstituted counterparts. Specifically, the compound exhibited a selective inhibition profile against A549 lung adenocarcinoma cells.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on testing derivatives of phenoxyacetamides against bacterial strains. The findings indicated a significant reduction in bacterial viability at concentrations correlating with structural features similar to N-{4-[4-(furan)}.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Heterocyclic Compounds
*Estimated based on analogous structures.
Key Observations:
- The phenoxyacetamide group contrasts with sulfur-containing linkages (e.g., sulfanyl in ), likely improving metabolic stability compared to thioether derivatives.
- The furan-2-ylmethyl carbamoyl group is structurally analogous to furan-containing triazoles in , but its positioning on the tetrazole may alter electronic properties.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
